molecular formula C7H7N3O5S B8145602 azanium;6-nitro-1,1-dioxo-1,2-benzothiazol-3-olate

azanium;6-nitro-1,1-dioxo-1,2-benzothiazol-3-olate

Cat. No.: B8145602
M. Wt: 245.22 g/mol
InChI Key: ANKKCASFXGTTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

azanium;6-nitro-1,1-dioxo-1,2-benzothiazol-3-olate is a chemical compound with the molecular formula C7H7N3O5S It is known for its unique structure, which includes a benzothiazole ring substituted with nitro and ammonium groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 6-nitro-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-ide typically involves the nitration of 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-ide followed by the introduction of an ammonium group. The nitration process requires the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes the careful handling of reagents and the use of advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

azanium;6-nitro-1,1-dioxo-1,2-benzothiazol-3-olate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous medium.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of 6-amino-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-ide.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

azanium;6-nitro-1,1-dioxo-1,2-benzothiazol-3-olate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ammonium 6-nitro-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-ide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.

Comparison with Similar Compounds

Similar Compounds

  • Ammonium 5-nitro-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-ide
  • Ammonium 4-nitro-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-ide

Uniqueness

azanium;6-nitro-1,1-dioxo-1,2-benzothiazol-3-olate is unique due to the position of the nitro group on the benzothiazole ring, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its isomers.

Properties

IUPAC Name

azanium;6-nitro-1,1-dioxo-1,2-benzothiazol-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O5S.H3N/c10-7-5-2-1-4(9(11)12)3-6(5)15(13,14)8-7;/h1-3H,(H,8,10);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKKCASFXGTTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)N=C2[O-].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.